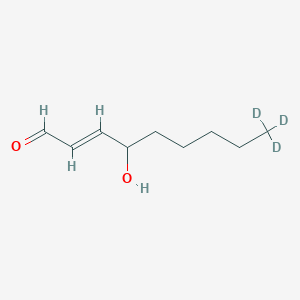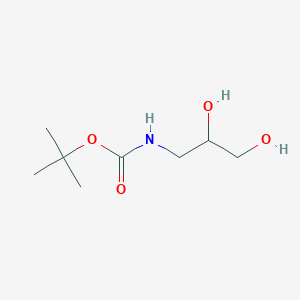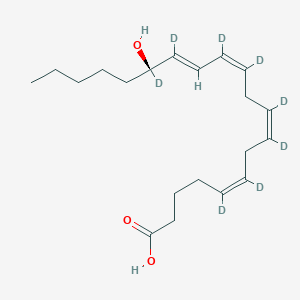
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol, also known as L-MTP-PE, is a synthetic glycolipid that has been extensively studied for its potential use in cancer immunotherapy. This compound is a derivative of the natural glycolipid, monophosphoryl lipid A (MPLA), which is derived from the cell wall of gram-negative bacteria. L-MTP-PE has been shown to activate the immune system and induce a potent anti-tumor response, making it a promising candidate for cancer treatment.
Mechanism Of Action
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol works by activating the immune system, specifically the Toll-like receptor 4 (TLR4) pathway. TLR4 is a receptor that is present on the surface of immune cells, including dendritic cells. When (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol binds to TLR4, it activates the dendritic cells and initiates an immune response. This immune response includes the activation of T cells, which are responsible for killing cancer cells.
Biochemical And Physiological Effects
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol has been shown to have several biochemical and physiological effects. It activates dendritic cells, which in turn activate T cells. It also induces the production of cytokines, which are signaling molecules that play a role in the immune response. (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol has been shown to increase the production of interferon-gamma (IFN-γ), which is a cytokine that is important for the anti-tumor response.
Advantages And Limitations For Lab Experiments
One advantage of using (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It has also been shown to be effective in animal models and in clinical trials. However, one limitation is that it is a synthetic compound and may not accurately reflect the natural immune response. Additionally, the cost of synthesizing (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol may be prohibitive for some researchers.
Future Directions
There are several future directions for research on (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol. One area of interest is in combination therapy, where (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol is used in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is in the development of new formulations of (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol that may increase its effectiveness. Finally, there is interest in studying the long-term effects of (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol treatment and its potential use in preventing cancer recurrence.
Synthesis Methods
The synthesis of (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol involves the chemical modification of MPLA, which is obtained from the cell wall of gram-negative bacteria. The modification involves the addition of a hexane-1,2,3,4,5-pentol moiety and a methoxypropylamino group to the MPLA molecule. The resulting compound, (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol, has been shown to have greater immunostimulatory activity than MPLA alone.
Scientific Research Applications
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol has been extensively studied for its potential use in cancer immunotherapy. It has been shown to activate dendritic cells, which are responsible for initiating an immune response, and to induce a potent anti-tumor response in animal models. (2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol has also been tested in clinical trials for the treatment of various types of cancer, including melanoma, lung cancer, and leukemia.
properties
CAS RN |
139361-89-0 |
|---|---|
Product Name |
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol |
Molecular Formula |
C10H23NO6 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-6-(3-methoxypropylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C10H23NO6/c1-17-4-2-3-11-5-7(13)9(15)10(16)8(14)6-12/h7-16H,2-6H2,1H3/t7-,8+,9+,10+/m0/s1 |
InChI Key |
SFQOBFDNGZETMP-SGIHWFKDSA-N |
Isomeric SMILES |
COCCCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
COCCCNCC(C(C(C(CO)O)O)O)O |
Canonical SMILES |
COCCCNCC(C(C(C(CO)O)O)O)O |
synonyms |
N-(3-methoxypropyl)glucamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



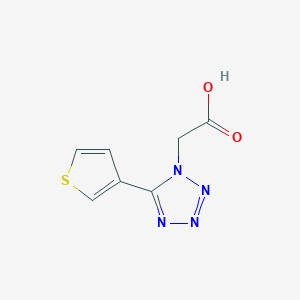
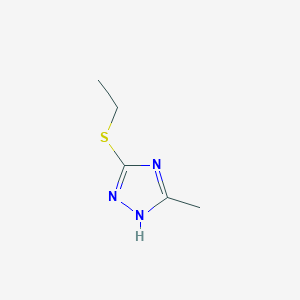
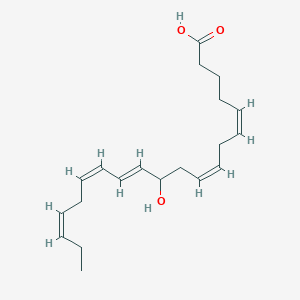
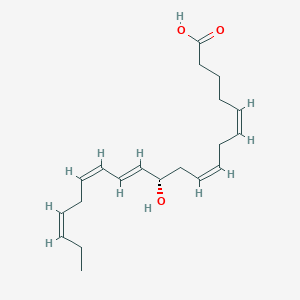
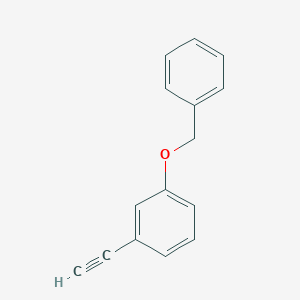
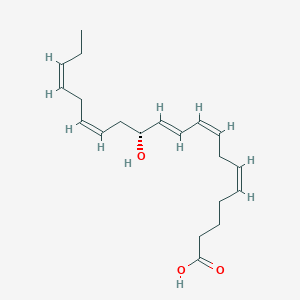
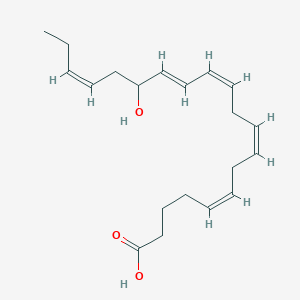
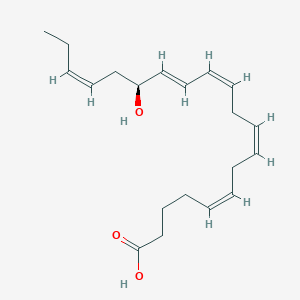
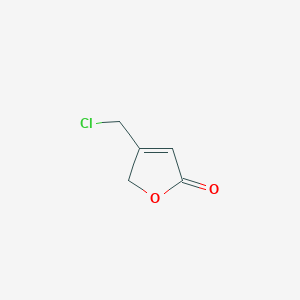
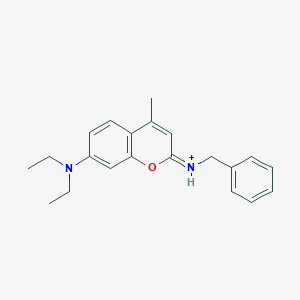
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)
